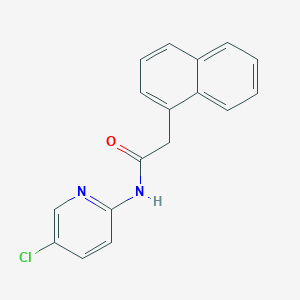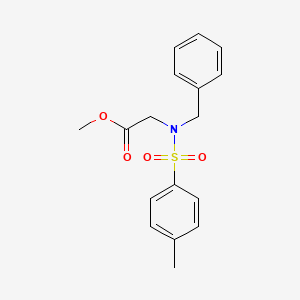
N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.110278721 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetic Studies
Studies involving similar compounds, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), have focused on pharmacokinetic properties, demonstrating the importance of understanding how drugs are metabolized and distributed within the body. For instance, a phase I study of DACA, a DNA-intercalating drug with a dual mode of cytotoxic action, highlighted its pharmacokinetic profile, including dose-limiting toxicities and the impact of infusion rates on drug delivery and side effects (McCrystal et al., 1999). Such studies are crucial for optimizing therapeutic strategies and minimizing adverse effects.
Drug Metabolism and Disposition
Research into the metabolism and disposition of related compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, provides valuable insights into the metabolic pathways, including the identification of principal metabolites and excretion routes (Renzulli et al., 2011). Understanding the metabolism of similar compounds can inform safety profiles and efficacy of related therapeutic agents.
Diagnostic and Therapeutic Applications
The use of positron emission tomography (PET) in pharmacokinetic studies of compounds like XR5000, another topoisomerase I and II inhibitor, demonstrates the potential diagnostic and therapeutic applications of these compounds (Propper et al., 2003). PET studies can reveal how drugs distribute in tumors compared to normal tissues, providing insights into the effectiveness and specificity of drug targeting.
Biomarker Analysis
The identification and analysis of breath biomarkers for detecting smoking habits, utilizing compounds such as 2,5-dimethylfuran, highlight the broader applicability of chemical compounds in non-invasive diagnostic techniques (Alonso et al., 2010). Such research could pave the way for using similar compounds in monitoring exposure to various environmental or dietary factors.
Orientations Futures
Propriétés
IUPAC Name |
N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-14-10-6-7-11-15(14)20-16(12)17(19)18(2)13-8-4-3-5-9-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNSOEVJQQXCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)

![N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)
![1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5540861.png)
![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)
![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)
![(2E)-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5540900.png)
![METHYL 4-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]BENZOATE](/img/structure/B5540904.png)
![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)
![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)
![3-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]-1H-pyridin-2-one](/img/structure/B5540910.png)

